Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-ethyl-3,4-dihydro-1H-isoquinoline-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-7-11-10(9-14)5-4-6-12(11)13(15)16-2/h4-6H,3,7-9H2,1-2H3 |
InChI Key |
RVRVWRRQXBUGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or TBHP.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It is known to function as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations:
Halogenation (e.g., 8-fluoro in ) introduces electronegativity, which can modulate receptor binding affinity and metabolic stability.
Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating formulation for in vitro assays or parenteral administration.
Biological Activity
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a compound of interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline backbone with a methyl ester functional group at the fifth carbon and an ethyl substituent at position two. This unique substitution pattern is believed to influence its biological properties significantly.
While specific mechanisms for this compound are not fully elucidated, it can be inferred from related compounds that it may interact with various biological targets:
- Enzyme Inhibition : Isoquinoline derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : Compounds in this class may act on neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Research indicates that isoquinoline derivatives possess varying degrees of antimicrobial properties. Studies have shown that structurally similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be characterized but suggests potential as an antimicrobial agent.
Anticancer Potential
Isoquinoline derivatives have been investigated for their anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may confer similar anti-proliferative effects.
Comparative Analysis with Related Compounds
To better understand the potential activities of this compound, it is helpful to compare it with other isoquinoline derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Antimicrobial and anticancer | Similar structure; varying substitution |
| Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline | Antimicrobial; forms hydrogen bonds | Disordered ethyl group affecting activity |
| Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Anticancer; neuroprotective effects | Unique phenolic substitution |
Case Studies and Research Findings
Several studies have documented the biological activities of tetrahydroisoquinoline derivatives:
- Antimicrobial Studies : A study demonstrated that certain tetrahydroisoquinolines exhibited significant antimicrobial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Research : In vitro studies on related compounds indicated potent anti-proliferative effects against cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations below 25 µM .
- Neuropharmacological Effects : Investigations into the neuroprotective properties of isoquinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?
Answer:
The compound can be synthesized using multi-step organic reactions such as the Pictet-Spengler or Bischler-Napieralski reactions. Key steps include:
- Cyclization : Reacting phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core .
- Substituent introduction : The ethyl group at position 2 and methyl ester at position 5 are introduced via alkylation or esterification steps under controlled temperature (60–80°C) and inert atmospheres to minimize side reactions .
- Purification : Use HPLC (with C18 columns and acetonitrile/water gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Basic: How is the compound’s purity and structural integrity confirmed?
Answer:
A combination of analytical techniques is employed:
- NMR spectroscopy : H and C NMR verify substituent positions and ring conformation. For example, the ethyl group at position 2 shows characteristic triplet splitting (~δ 1.2 ppm for CH) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 234.149) .
- HPLC : Retention time and peak symmetry (using UV detection at 254 nm) assess purity .
Advanced: How do substituent positions and stereochemistry influence biological activity?
Answer:
The ethyl group at position 2 and ester group at position 5 are critical for neuroprotective activity. Comparative studies of analogs reveal:
| Substituent Position | Biological Activity (IC) | Key Observation |
|---|---|---|
| 2-Ethyl, 5-COOCH | 12 μM (dopaminergic neurons) | Optimal neuroprotection |
| 2-Methyl, 5-COOCH | 28 μM | Reduced potency due to steric effects |
| 2-Ethyl, 5-COOH | >50 μM | Poor membrane permeability |
Stereochemical considerations : The (3S)-configured analogs show 3-fold higher activity than (3R) in receptor-binding assays, highlighting enantioselective interactions .
Advanced: How can contradictory biological data between in vitro and in vivo studies be resolved?
Answer:
Contradictions often arise from pharmacokinetic variability or metabolic instability . Mitigation strategies include:
- Enantiomeric purity : Verify using chiral HPLC to exclude inactive stereoisomers .
- Prodrug optimization : Replace the methyl ester with a tert-butyl ester to enhance metabolic stability in vivo .
- Tissue distribution studies : Radiolabeled tracers (e.g., C-labeled compound) quantify brain penetration in rodent models .
Advanced: How is crystallographic data analyzed to confirm the compound’s conformation?
Answer:
- SHELXL refinement : Refine X-ray diffraction data to model bond lengths and angles (e.g., C-C bond precision ±0.01 Å) .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess ring puckering (e.g., boat vs. chair conformations in the tetrahydroisoquinoline core) .
- Ring puckering coordinates : Use Cremer-Pople parameters to quantify non-planarity (e.g., θ = 25° for the six-membered ring) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to Category 2 skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation (linked to H335 respiratory irritation) .
- Spill management : Neutralize with silica-based absorbents and dispose as hazardous waste .
Advanced: How is computational modeling used to predict SAR?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with dopamine receptors. The ethyl group at position 2 forms hydrophobic contacts with Leu-128 in the D receptor .
- MD simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, revealing increased rigidity due to the 2-ethyl substituent .
Advanced: How to address low yield in large-scale synthesis?
Answer:
- Catalyst optimization : Switch from HCl to p-TsOH (10 mol%) in cyclization steps to reduce side-product formation .
- Flow chemistry : Continuous flow reactors improve heat transfer and reaction homogeneity, boosting yield from 45% (batch) to 72% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
